molecular formula C8H15NO B1267026 Quinuclidin-4-ylmethanol CAS No. 26608-58-2

Quinuclidin-4-ylmethanol

Cat. No.: B1267026
CAS No.: 26608-58-2
M. Wt: 141.21 g/mol
InChI Key: PGGCTNQYCZTVNL-UHFFFAOYSA-N
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Description

Quinuclidin-4-ylmethanol, also known as 4-(Hydroxymethyl)-1-azabicyclo[2.2.2]octane, is a bicyclic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.2108 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinuclidin-4-ylmethanol can be synthesized through the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3 . The reaction typically occurs at a temperature of 425°C for 4 hours, yielding quinuclidine, a related compound, with a yield of up to 84.3% .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of solid acidic catalysts and controlled reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Quinuclidin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve nucleophilic reagents.

Major Products Formed

The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted bicyclic compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Quinuclidin-4-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinuclidin-4-ylmethanol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific receptors and enzymes, modulating their activity. For example, it can act as an antimuscarinic agent by binding to muscarinic acetylcholine receptors, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinuclidin-4-ylmethanol is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-8-1-4-9(5-2-8)6-3-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGCTNQYCZTVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181163
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26608-58-2
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octan-4-ylmethanol
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Synthesis routes and methods I

Procedure details

(Quinuclidin-4-yl)carboxylic acid was prepared from 4-cyanoquinuclidine (Oakwood Products) following the procedure of Grob and Renk, Helv. Chim. Acta, 37, 1681 (1954). To a stirred suspension of quinuclidine-4-carboxylic acid hydrochloride (100 mg, 0.523 mmol) in 3 mL of anhydrous tetrahydrofuran at 0° C. was added borane methylsulfide complex (42 mg, 0.553 mmol). The mixture was stirred at room temperature for 1 hr and heated to reflux overnight. The reaction was cooled to 0° C. and carefully treated with 1 mL of methanol. The solvent was then removed under reduced pressure to leave the desired alcohol. Yield 36 mg. MS (m/e): 141.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of quinuclidine-4-carboxylic acid hydrochloride (100 mg, 0.523 mmol) in 3 mL of anhydrous tetrahydrofuran at 0° C. was added borane methylsulfide complex (42 mg, 0.553 mmol). The mixture was stirred at room temperature for 1 hr and heated to reflux overnight. The reaction was cooled to 0° C. and carefully treated with 1 mL of methanol. The solvent was then removed under reduced pressure to leave the desired alcohol. Yield 36 mg. MS (m/e): 141.
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100 mg
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reactant
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3 mL
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1 mL
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Synthesis routes and methods IV

Procedure details

Quinuclidine-4-carboxylic acid hydrochloride (3.0 g, 0.016 moles) was treated with lithium aluminium hydride (2.5 g, 0.066 moles) in tetrahydrofuran (150 ml) at ambient temperature for 18 hours. The reaction was worked up as in the method of Example 25 Step 1 to give the title compound 2.24 g (100%). MS (+ve electrospray) m/z 142 (MH+, 100%).
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3 g
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2.5 g
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150 mL
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100%

Synthesis routes and methods V

Procedure details

Quinuclidine-4-carboxylic acid hydrochloride (6.0 g, 0.031 mmoles) in tetrahydrofuran (300 ml) was treated with lithium aluminum hydride (5.0 g, 0.137 mmoles) at ambient temperature for 18 hours. Water (20 ml) and 10% aqueous sodium hydroxide (7.5 ml) was added carefully and the mixture filtered, washing with diethyl ether. The combined filtrates were evaporated to dryness to give the title compound as a white solid 4.04 g, (91%): MS (+ve ion electrospray) m/z 142 (MH+, 100%)
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300 mL
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20 mL
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7.5 mL
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidin-4-ylmethanol
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